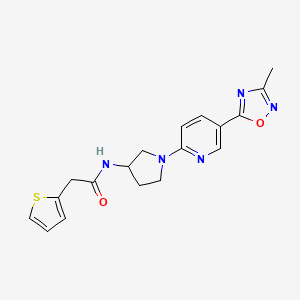

![molecular formula C23H18FN3O4 B2359943 methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate CAS No. 921548-99-4](/img/structure/B2359943.png)

methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

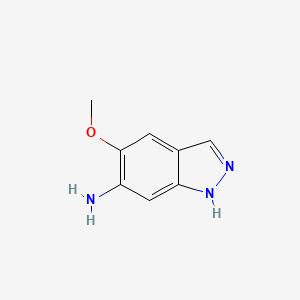

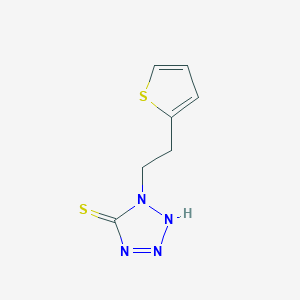

Methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.

BenchChem offers high-quality methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotection in Ischemic Stroke

This compound has been found to have protective effects on neuronal injury induced by ischemia reperfusion . It increases the activity of antioxidant enzymes such as SOD, CAT, and GPx, and decreases LDH release . This suggests that it may have the potential to become a new type of neuro-ischemic drug candidate .

Activation of PI3K/AKT Pathway

The compound significantly increases PI3K and p-AKT protein levels by activating the PI3K/AKT pathway . This pathway is crucial for cell survival and growth, suggesting potential applications in regenerative medicine and cancer treatment .

Regulation of Apoptotic Proteins

The compound reduces the levels of mitochondrial pro-apoptotic proteins Bax and Bim, while increasing the level of the anti-apoptotic protein Bcl-2 . It also reduces the levels of cleaved caspase-9 and cleaved caspase-3 in the plasma . This indicates its potential use in controlling cell death and survival .

Reduction of Endoplasmic Reticulum Stress (ERS)

The compound decreases endoplasmic reticulum stress (ERS), which in turn increases the survival rate of nerve cells . This suggests its potential application in neurodegenerative diseases where ERS is often implicated .

Activation of MEK-ERK Signaling Pathway

The compound activates the MEK-ERK signaling pathway and promotes axonal regeneration in primary neurons of the neonatal rat . This indicates its potential use in nerve repair and regeneration .

Reduction of Cerebral Ischemia-Reperfusion Injury

Using a MCAO rat model, it was indicated that the compound could reduce cerebral ischemia-reperfusion injury and decrease the expression of proinflammatory factors . This suggests its potential use in stroke treatment .

Inhibition of TREK-1 Channel Over-Activation

The neuroprotective effect of the compound may be due to inhibition of the over-activation of the TREK-1 channel and reduction of the current density of the TREK1 channel . This suggests potential applications in neurological disorders associated with TREK-1 channel dysfunction .

Potential Neuro-Ischemic Drug Candidate

Given its protective effect on neuronal injury induced by ischemia reperfusion, it may have the potential to become a new type of neuro-ischemic drug candidate .

properties

IUPAC Name |

methyl 4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4/c1-31-22(29)17-8-4-15(5-9-17)13-26-19-3-2-12-25-20(19)21(28)27(23(26)30)14-16-6-10-18(24)11-7-16/h2-12H,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLKPODAMORWBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)

![N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359869.png)

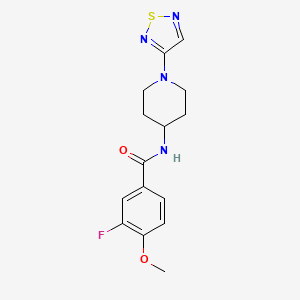

![(5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2359871.png)

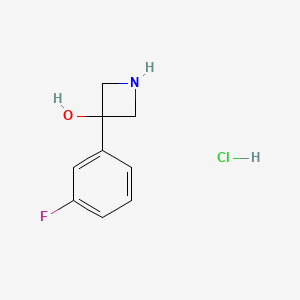

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)

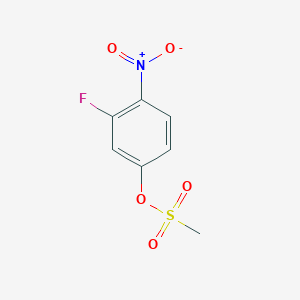

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)